Cas no 1379367-26-6 (2,6-dimethyl-4-(2-methylpropoxy)benzenethiol)

2,6-dimethyl-4-(2-methylpropoxy)benzenethiol 化学的及び物理的性質
名前と識別子
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- 2,6-dimethyl-4-(2-methylpropoxy)benzenethiol
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- MDL: MFCD18426891
- インチ: 1S/C12H18OS/c1-8(2)7-13-11-5-9(3)12(14)10(4)6-11/h5-6,8,14H,7H2,1-4H3
- InChIKey: DMIVSOZNGRJGIT-UHFFFAOYSA-N
- SMILES: C1(S)=C(C)C=C(OCC(C)C)C=C1C
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 14
- 回転可能化学結合数: 3
2,6-dimethyl-4-(2-methylpropoxy)benzenethiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB434690-1 g |
4-iso-Butoxy-2,6-dimethylthiophenol; . |
1379367-26-6 | 1g |
€1621.80 | 2023-06-16 | ||
abcr | AB434690-1g |
4-iso-Butoxy-2,6-dimethylthiophenol; . |
1379367-26-6 | 1g |
€1621.80 | 2025-02-21 | ||
Ambeed | A900121-1g |
4-Isobutoxy-2,6-dimethylbenzenethiol |
1379367-26-6 | 97% | 1g |
$441.0 | 2024-04-24 |
2,6-dimethyl-4-(2-methylpropoxy)benzenethiol 関連文献
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
2,6-dimethyl-4-(2-methylpropoxy)benzenethiolに関する追加情報
Introduction to 2,6-dimethyl-4-(2-methylpropoxy)benzenethiol (CAS No. 1379367-26-6)
2,6-dimethyl-4-(2-methylpropoxy)benzenethiol, identified by the CAS number 1379367-26-6, is a specialized organic compound that has garnered attention in the field of chemical biology and pharmaceutical research. This compound belongs to the thiol class, characterized by the presence of a sulfur-hydrogen (-SH) group, which makes it a versatile intermediate in synthetic chemistry. The molecular structure of 2,6-dimethyl-4-(2-methylpropoxy)benzenethiol incorporates a phenyl ring substituted with two methyl groups at the 2- and 6-positions, and an isobutoxy group at the 4-position, which contributes to its unique reactivity and potential applications.
The significance of this compound lies in its potential role as a building block in the synthesis of more complex molecules. In recent years, there has been growing interest in thiol-containing compounds due to their involvement in various biological processes and their utility as pharmacological agents. The thiol group is particularly notable for its ability to participate in disulfide bond formation, which is crucial for protein structure and function. This property makes 2,6-dimethyl-4-(2-methylpropoxy)benzenethiol a valuable candidate for further exploration in drug discovery and development.
Recent studies have highlighted the importance of aryl thiols in medicinal chemistry. For instance, derivatives of benzenethiols have been investigated for their antimicrobial and anti-inflammatory properties. The structural features of 2,6-dimethyl-4-(2-methylpropoxy)benzenethiol, such as the presence of methyl groups and the isobutoxy side chain, may influence its interaction with biological targets. These modifications can affect solubility, metabolic stability, and binding affinity, making them critical factors to consider in drug design.
In the context of synthetic organic chemistry, 2,6-dimethyl-4-(2-methylpropoxy)benzenethiol serves as a precursor for more complex molecules. The benzenethiol core can be further functionalized through various chemical reactions, such as oxidation to form sulfoxides or sulfones, or substitution at other positions on the aromatic ring. These transformations open up numerous possibilities for creating novel compounds with tailored properties.
The pharmaceutical industry has shown particular interest in thiols due to their role as bioactive molecules. For example, some thiol-based drugs have demonstrated efficacy in treating neurological disorders by modulating enzyme activity or protein interactions. While 2,6-dimethyl-4-(2-methylpropoxy)benzenethiol itself may not be directly therapeutic, its derivatives could potentially lead to new therapeutic agents. The compound’s ability to undergo selective modifications makes it a promising candidate for structure-activity relationship (SAR) studies.
Advances in computational chemistry have also facilitated the study of 2,6-dimethyl-4-(2-methylpropoxy)benzenethiol and its derivatives. Molecular modeling techniques can predict how this compound might interact with biological targets at the atomic level. Such insights are invaluable for designing experiments and optimizing synthetic routes. Additionally, high-throughput screening methods have enabled researchers to rapidly assess the biological activity of large libraries of thiols, including those derived from 1379367-26-6.
The environmental impact of thiophenolic compounds is another area of concern. While these compounds are valuable in research and industry, their fate in natural systems must be carefully evaluated. Biodegradation studies have shown that some thiols can be metabolized by microorganisms under certain conditions. Understanding these processes is essential for assessing the ecological safety of using 1379367-26-6 and its derivatives.
In conclusion,2,6-dimethyl-4-(2-methylpropoxy)benzenethiol (CAS No. 1379367-26-6) represents a fascinating compound with potential applications in pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and biologists alike. As research continues to uncover new uses for thiols, this compound is likely to play an increasingly important role in scientific innovation.
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